Product packaging for (m-Tolylsulfonyl)-L-proline(Cat. No.:)

(m-Tolylsulfonyl)-L-proline

Cat. No.: B12393227
M. Wt: 269.32 g/mol
InChI Key: ALLYQSSIEPEGQX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(m-Tolylsulfonyl)-L-proline is a chemically modified amino acid derivative where a meta-tolylsulfonyl group is attached to the nitrogen of the L-proline ring. This functionalization alters the properties of the native L-proline, which is known for its unique role as a proteinogenic imino acid with a cyclic structure that influences protein conformation . The compound is supplied with a high purity of 95.0% and has a molecular weight of 269.32 g/mol . It is offered for research applications and is strictly For Research Use Only (RUO), not for diagnostic or therapeutic uses. Researchers should handle this material with care, as it may be harmful if swallowed and cause skin and eye irritation . The molecular formula is C12H15NO4S, and it is identified by CAS number 1038410-49-9 . Its structure can be represented by the canonical SMILES string CC1=CC=CC(S(=O)(=O)N2CCCC2C(=O)O)=C1 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4S B12393227 (m-Tolylsulfonyl)-L-proline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(2S)-1-(3-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO4S/c1-9-4-2-5-10(8-9)18(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

ALLYQSSIEPEGQX-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2C(=O)O

Origin of Product

United States

Synthetic Methodologies for M Tolylsulfonyl L Proline and Its Analogues

Established Synthetic Pathways for N-Sulfonylated Proline Derivatives

The foundational methods for synthesizing N-sulfonylated proline derivatives, including (m-Tolylsulfonyl)-L-proline, primarily involve the direct sulfonylation of L-proline.

Approaches via Sulfonylation of L-Proline

The most common and direct method for the synthesis of N-sulfonylated proline derivatives is the reaction of L-proline with a corresponding sulfonyl chloride. For instance, the synthesis of 1-(4-Tolylsulfonyl)-L-proline is achieved by treating L-proline with 4-toluenesulfonyl chloride in the presence of a base like sodium carbonate in water. arkat-usa.org This reaction proceeds with high efficiency, affording the desired product in excellent yields. arkat-usa.org

A similar approach can be used for the synthesis of this compound, where m-toluenesulfonyl chloride would be used as the sulfonating agent. The reaction typically occurs under basic conditions to neutralize the hydrochloric acid generated during the reaction.

A study by Ugwu's group demonstrated the base-promoted reaction of L-proline and L-4-hydroxyproline with substituted benzenesulfonyl chlorides. nih.gov Another method involves a one-pot tandem reaction for N-sulfonylation and esterification of carboxylic acids in 1,2-dichloroethane (B1671644) (DCE), where 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a crucial strong base. researchgate.netacs.org

Table 1: Synthesis of N-Sulfonylated Proline Derivatives
Starting MaterialReagentBaseSolventProductYieldReference
L-proline4-toluenesulfonyl chlorideNa2CO3Water1-(4-Tolylsulfonyl)-L-proline94% arkat-usa.org
L-prolinep-toluenesulfonyl azideDBU1,2-dichloroethane2-chloroethyl tosylprolinate88% nih.govacs.org
L-prolineSubstituted benzenesulfonyl chlorideBaseNot specifiedN-sulfonylated prolineNot specified nih.gov

Chemo- and Regioselective Considerations in Synthesis

In the synthesis of N-sulfonylated proline derivatives, chemoselectivity and regioselectivity are critical considerations, particularly when the proline ring is substituted. The primary amine of the proline ring is the most nucleophilic site and readily reacts with sulfonyl chlorides, ensuring high chemoselectivity for N-sulfonylation over other functional groups that might be present.

When dealing with substituted prolines, such as hydroxyproline (B1673980), regioselectivity becomes a key issue. Directing the acylation to the oxygen of the hydroxyl group while the nitrogen is protected is a common strategy. beilstein-journals.org For instance, the chemoselective O-acylation of hydroxyamino acids can be achieved using acyl halides or carboxylic anhydrides under acidic conditions. beilstein-journals.org This allows for the specific modification of the hydroxyl group without affecting the amino group.

Furthermore, the choice of reaction conditions and catalysts can influence the stereoselectivity of the reaction, which is crucial for maintaining the chiral integrity of the L-proline scaffold. mdpi.com Organocatalysts, for example, have been shown to be effective in controlling enantioselectivity in reactions involving proline derivatives. mdpi.comacs.org

Novel and Sustainable Synthetic Strategies

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of sulfonamides, including N-sulfonylated prolines.

Metal-Free Conditions for Sulfonamide Formation

A significant advancement in sulfonamide synthesis is the development of metal-free reaction conditions. rsc.org These methods avoid the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry. acs.orgnih.gov For example, a metal-free, one-pot tandem reaction has been reported for the synthesis of sulfonamides. researchgate.net This approach often utilizes environmentally benign catalysts and solvents. rsc.org The use of organocatalysts, such as L-proline itself, has been explored for various transformations under metal-free conditions. rsc.org

Green Chemistry Principles in Catalyst Preparation

The principles of green chemistry are increasingly being applied to the synthesis of catalysts used in organic reactions. ijsrst.commdpi.com This includes using water as a solvent, employing biocatalysis, and designing reactions with high atom economy. mdpi.comfrontiersin.orgresearchgate.net For instance, water-based methods for tosylation and mesylation have been developed, which are considered greener alternatives to traditional methods that use volatile organic solvents. researchgate.net The use of recyclable catalysts and solvent-free reaction conditions are also key aspects of green chemistry being implemented in sulfonamide synthesis. mdpi.com

Derivatization Strategies for Structural Modification

The structural modification of this compound and its analogues is crucial for fine-tuning their properties for specific applications. Derivatization can be achieved through various reactions targeting the carboxylic acid group or the proline ring itself.

Esterification of the carboxylic acid group is a common derivatization strategy. nih.gov For example, this compound can be converted to its corresponding esters, such as 2-chloroethyl (m-tolylsulfonyl)prolinate. nih.gov This modification can alter the solubility and reactivity of the molecule.

Furthermore, the proline ring can be functionalized at various positions. For instance, 4-substituted prolines can be synthesized from hydroxyproline through SN2 reactions. nih.gov This allows for the introduction of a wide range of functional groups, leading to a diverse library of proline derivatives with varied steric and electronic properties. nih.gov These modifications are essential for developing novel organocatalysts and chiral ligands with enhanced performance. mdpi.com The derivatization of proline often requires a two-step process of esterification followed by blocking the amino group to achieve good selectivity and chromatographic peak shape for analysis. sigmaaldrich.com The stability of collagen is linked to the hydroxylation of L-proline, a post-translational modification at the 3 and 4 positions of its pyrrolidine (B122466) ring. researchgate.netmdpi.com

Table 2: Examples of Derivatized this compound Analogues
Parent CompoundModificationResulting DerivativeReference
This compoundEsterification with 2-chloroethanol2-Chloroethyl (m-tolylsulfonyl)prolinate nih.gov
4-Hydroxy-L-prolineSulfonylation and SN2 reaction4-Substituted prolines nih.gov
L-prolineMethylation and AcetylationN-acetyl-L-proline methyl ester sigmaaldrich.com

Synthesis of Analogues with Varied N-Substituents

The most direct method for synthesizing analogues of this compound with different N-substituents involves the reaction of L-proline, or its corresponding ester, with a diverse range of sulfonyl chlorides. This reaction is typically performed under basic conditions to deprotonate the proline nitrogen, facilitating its nucleophilic attack on the sulfur atom of the sulfonyl chloride.

The general synthetic scheme involves dissolving L-proline or an L-proline ester in a suitable solvent, often an aqueous or alcoholic medium, with a base such as sodium hydroxide (B78521) or potassium carbonate. The desired arylsulfonyl chloride is then added, leading to the formation of the N-sulfonyl-L-proline derivative. The reaction is versatile, allowing for the introduction of a wide array of aryl and heteroaryl sulfonyl groups.

Recent research has focused on creating libraries of these analogues for various applications, including as antimicrobial agents and integrin inhibitors. tandfonline.comresearchgate.net For instance, a series of N-(arylsulfonyl)-L-proline-piperazine hybrids were synthesized to explore their antimicrobial potential. tandfonline.com In another study, N-arylsulfonyl-L-proline scaffolds were systematically modified to develop potent and selective inhibitors of αvβ1 integrin, which is implicated in fibrotic diseases. researchgate.netacs.org These studies highlight the modularity of the synthetic approach, where different sulfonyl chlorides can be readily employed to generate novel derivatives. The choice of the sulfonyl group can be tailored; for example, long alkyl chains have been attached to the phenylsulfonyl group to improve the solubility of the resulting catalysts in organic solvents. koreascience.kr

Table 1: Examples of Synthesized N-Sulfonyl-L-proline Analogues
N-SubstituentStarting MaterialsGeneral Application/Research AreaReference
p-TolylsulfonylL-prolinol, p-Toluenesulfonyl chlorideOrganocatalysis koreascience.kr
BenzenesulfonylL-proline, Benzenesulfonyl chlorideIntegrin Inhibition amazonaws.com
(4-Dodecylphenyl)sulfonylL-proline, 4-Dodecylbenzenesulfonyl chlorideOrganocatalysis (Improved Solubility) koreascience.kr
Various Arylsulfonyl groupsL-proline, Various Arylsulfonyl chloridesAntimicrobial Agents tandfonline.com

Exploration of Proline Scaffold Modifications

Modifying the proline ring itself offers another dimension for creating structural diversity. These modifications can introduce new functional groups, alter the ring's conformation, and create more complex, rigid scaffolds. Synthetic strategies often target the C2, C3, C4, and C5 positions of the pyrrolidine ring or involve the creation of fused bicyclic systems.

Modification at C3: A practical, four-step synthesis for creating trans-3-substituted proline derivatives has been developed. nih.gov This method utilizes a copper-catalyzed 1,4-addition of Grignard reagents to an N-protected 2,3-dehydroproline ester, yielding products with high trans-selectivity. nih.gov This allows for the introduction of various alkyl, vinyl, and aryl groups at the C3 position. Another innovative method involves a copper-catalyzed cascade reaction to produce 3-ethynyl proline derivatives, which can be further functionalized via "click" chemistry. nih.gov

Modification at C4: The C4 position is a common site for modification, largely due to the commercial availability of 4-hydroxy-L-proline (Hyp). A powerful technique known as "proline editing" uses Hyp incorporated into a peptide chain as a versatile handle. The hydroxyl group can be stereospecifically converted into a vast library of functional groups through reactions like Mitsunobu inversions, oxidations, reductions, and substitutions. rsc.org This solid-phase approach allows for the synthesis of over 100 different 4-substituted proline analogues, including those with fluorescent tags, reactive handles for bioconjugation, and mimetics of other amino acids. rsc.org

Modification at C5: Alkylation at the C5 position has been achieved through the reaction of N-acyliminium ions, derived from proline, with organocopper reagents. This method proceeds with high yield and stereoselectivity, enabling the synthesis of derivatives such as (2S,5S)-5-tert-butylproline.

Fused Bicyclic Analogues: To create highly constrained proline analogues, methods have been developed to synthesize fused bicyclic systems. For example, enantiomerically pure anthracene-fused proline analogues have been prepared via N-Boc-directed lithiation of a pyrrolidine derivative followed by carboxylation. Other strategies include the intramolecular cyclization of proline derivatives bearing an alkenyl substituent on the nitrogen atom to form octahydroisoindole-1-carboxylic acid systems.

Table 2: Examples of Proline Scaffold Modifications
Position of ModificationType of ModificationKey Synthetic StrategyExample ProductReference
C3Alkylation, Arylation, VinylationCu-catalyzed 1,4-addition to dehydroproline estertrans-3-Vinylproline derivative nih.gov
C3EthynylationCu(I)-catalyzed cascade reaction3-Ethynyl proline derivative nih.gov
C4Diverse Functionalization"Proline Editing" via modification of 4-hydroxyproline4-Azido, 4-Fluoro, 4-Thiol proline derivatives rsc.org
C5AlkylationAlkylation of N-acyliminium ions with organocopper reagents(2S,5S)-5-tert-Butylproline
Fused RingBicyclic SystemIntramolecular cyclization of N-alkenyl derivativesOctahydroisoindole-1-carboxylic acid

Catalytic Applications of M Tolylsulfonyl L Proline in Enantioselective Organic Transformations

Mechanistic Basis of Organocatalytic Activation

The catalytic prowess of (m-Tolylsulfonyl)-L-proline and related proline derivatives stems from their ability to activate substrates through various covalent and non-covalent interactions. libretexts.org The key to its effectiveness lies in its capacity to form crucial intermediates that lower the activation energy of reactions. longdom.org Three primary modes of catalytic activation are recognized: enamine catalysis, iminium ion catalysis, and bifunctional catalysis involving hydrogen bonding. libretexts.orgnumberanalytics.com

Enamine Catalysis

Enamine catalysis is a fundamental activation mode for carbonyl compounds. numberanalytics.comnih.gov In this pathway, the secondary amine of this compound reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. libretexts.orgnumberanalytics.com This enamine is more reactive than the corresponding enol or enolate, enabling it to attack electrophiles with greater facility. The stereochemistry of the subsequent reaction is controlled by the chiral environment provided by the catalyst, which directs the approach of the electrophile to one face of the enamine. libretexts.org This mechanism is central to many proline-catalyzed reactions, including aldol (B89426) additions. numberanalytics.com

The formation of the enamine intermediate from the reaction of proline with a carbonyl compound is a key step. researchgate.net This electron-rich intermediate then reacts with an electrophile to create a new carbon-carbon bond, leading to high enantioselectivity in reactions like the aldol addition. numberanalytics.com

Iminium Ion Catalysis

Conversely, when reacting with α,β-unsaturated aldehydes or ketones, this compound can form a chiral iminium ion. libretexts.orgnumberanalytics.com This process involves the condensation of the secondary amine with the carbonyl group, leading to a positively charged iminium ion. longdom.org The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, thereby activating it for nucleophilic attack. acs.org This activation strategy is particularly effective in conjugate addition reactions. The stereoselectivity arises from the catalyst's chiral scaffold, which effectively shields one face of the iminium ion, guiding the incoming nucleophile to the other face. princeton.edu

Bifunctional Catalysis Involving Hydrogen Bonding

The presence of both a Brønsted acid (the carboxylic acid) and a Brønsted base (the secondary amine) in this compound allows it to act as a bifunctional catalyst. libretexts.orgwpmucdn.com The carboxylic acid group can activate electrophiles through hydrogen bonding, increasing their reactivity. pitt.edunih.gov Simultaneously, the amine group can be involved in forming the key enamine or iminium ion intermediates. libretexts.org This cooperative activation, where the catalyst engages with both the nucleophile and the electrophile through a network of hydrogen bonds, creates a highly organized transition state. acs.orgwpmucdn.com This organized transition state is crucial for achieving high levels of stereocontrol in many proline-catalyzed transformations. wpmucdn.comwikipedia.org

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, and this compound and its parent compound, L-proline, are highly effective catalysts for this transformation. numberanalytics.comwikipedia.org These catalysts enable the direct use of unmodified ketones and aldehydes, aligning with the principles of atom economy and green chemistry. longdom.orgillinois.edu

Direct Aldol Additions of Ketones to Aldehydes

The direct asymmetric aldol addition of a ketone to an aldehyde is a classic application of proline-type catalysts. numberanalytics.comillinois.edu In a typical reaction, the catalyst reacts with the ketone to form an enamine intermediate. libretexts.org This enamine then attacks the aldehyde, which can be simultaneously activated by the carboxylic acid group of the catalyst via hydrogen bonding. nih.gov This dual activation leads to the formation of a β-hydroxy ketone with high diastereo- and enantioselectivity. numberanalytics.comnih.gov

The first intermolecular direct asymmetric aldol reaction catalyzed by L-proline was reported in 2000, sparking significant interest in the field. illinois.edunih.gov Studies have shown that while L-proline is effective, derivatives like this compound can offer enhanced selectivity and reactivity in certain cases. The reaction conditions, such as the solvent and the amount of catalyst, can significantly influence the outcome. For instance, the use of neat acetone (B3395972) has been shown to be effective for α-branched aldehydes, while unbranched aldehydes may yield more moderate results. nih.gov

CatalystKetoneAldehydeDiastereomeric Ratio (anti:syn)Enantiomeric Excess (% ee)Yield (%)
L-prolineAcetone4-Nitrobenzaldehyde-7668
L-prolineCyclohexanone (B45756)4-Nitrobenzaldehyde9:1>99 (anti)73
L-prolineCyclopentanone4-Nitrobenzaldehyde-9297

Table based on data from various studies on direct aldol additions. nih.gov

Cross-Aldol Condensations

Cross-aldol reactions, involving two different carbonyl compounds, present a greater challenge due to the possibility of multiple side reactions, including self-condensation. numberanalytics.commasterorganicchemistry.comlibretexts.org However, proline-based catalysts can effectively control the chemoselectivity of these reactions. numberanalytics.com By carefully choosing the reaction partners, such as using a non-enolizable aldehyde as the electrophile, the desired cross-aldol product can be obtained in good yield and high stereoselectivity. masterorganicchemistry.com The success of these reactions often relies on the higher reactivity of aldehydes as electrophiles compared to ketones. libretexts.org

The use of L-proline and its derivatives has enabled the development of direct and enantioselective cross-aldol reactions of two different aldehydes. masterorganicchemistry.com These reactions proceed through an enamine intermediate with one aldehyde, which then attacks the second aldehyde. This methodology has expanded the scope of asymmetric aldol reactions significantly.

CatalystAldehyde 1 (Nucleophile)Aldehyde 2 (Electrophile)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (% ee)Yield (%)
L-prolinePropanalBenzaldehyde (B42025)95:599 (syn)72
L-prolineIsovaleraldehyde4-Nitrobenzaldehyde95:593 (syn)85

Illustrative data for cross-aldol condensations. numberanalytics.com

Asymmetric Mannich Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products. nih.gov20.210.105researchgate.net The development of asymmetric organocatalytic versions of this reaction, particularly using proline and its derivatives, has been a significant area of research. 20.210.105rsc.orgillinois.edunih.gov These catalysts operate through an enamine-based mechanism, where the chiral catalyst condenses with a carbonyl donor to form a transient enamine, which then attacks an imine electrophile in a stereocontrolled manner. illinois.educhemrxiv.org N-sulfonylated proline derivatives have been investigated as more acidic and often more effective catalysts than proline itself for these transformations. acs.org

Direct Three-Component Mannich Reactions

The direct, one-pot, three-component Mannich reaction, involving an aldehyde, an amine, and a ketone, is a highly atom-economical method for synthesizing β-amino ketones. nih.gov Proline-derived organocatalysts are well-suited for this transformation. nih.gov A highly practical proline mimetic, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, which is structurally and electronically similar to this compound, has been shown to be a highly effective catalyst for enantioselective and diastereoselective Mannich reactions. acs.org This catalyst's lipophilic side chain enhances its solubility in common, nonpolar organic solvents, allowing reactions to be run at higher concentrations than typically possible with L-proline. acs.org

A series of syn-selective Mannich reactions have been reported using this catalyst, providing access to important surrogates of α- and β-amino acids. The reactions generally proceed with high yields and excellent stereoselectivities. For instance, the reaction between various aldehydes, p-anisidine, and acetone proceeds smoothly in solvents like 2-methyl-tetrahydrofuran, which is considered an industrially attractive, greener solvent. acs.org

Table 1: Enantioselective Three-Component Mannich Reaction Catalyzed by a Proline Sulfonamide Derivative acs.org Reaction of an aldehyde, p-anisidine, and a ketone in the presence of N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide.

AldehydeKetoneSolventYield (%)dr (syn:anti)ee (%) (syn)
4-NitrobenzaldehydeAcetone2-MeTHF8919:198
4-ChlorobenzaldehydeAcetone2-MeTHF9219:197
BenzaldehydeAcetone2-MeTHF8519:196
IsovaleraldehydeAcetoneToluene8119:1>99
4-NitrobenzaldehydeCyclohexanoneToluene/Cyclohexane90>20:1>99

Stereoselective Mannich-type Cyclizations

While N-sulfonylated proline derivatives are known to be effective in various asymmetric transformations, specific and detailed research findings on the application of this compound as a catalyst for stereoselective Mannich-type cyclizations are not extensively documented in readily available literature. The general catalytic principle of enamine formation and intramolecular cyclization is well-established for proline-type catalysts, suggesting that this compound could potentially facilitate such reactions, but dedicated studies are required to confirm its efficacy and stereoselectivity in this context.

Asymmetric Michael Additions

The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. niscpr.res.in Organocatalysts derived from L-proline are frequently used to catalyze the conjugate addition of carbonyl compounds to various Michael acceptors, such as α,β-unsaturated nitroalkenes. acs.orgmdpi.commdpi.comresearchgate.netarkat-usa.orgresearchgate.net The increased acidity of N-sulfonylated proline derivatives can enhance their catalytic activity in these reactions. researchgate.net

Conjugate Additions to Activated Olefins

N-Toluenesulfonyl-L-proline amide, a compound closely related to this compound, has been successfully employed as a catalyst in the enantioselective Michael addition of carbonyl compounds to (E)-β-nitrostyrene. researchgate.net The study investigated the reaction in various ionic liquids, demonstrating that the reaction medium significantly influences the reaction rate and enantioselectivity. The use of N-toluenesulfonyl-L-prolinamide in a basic ionic liquid like [bmim]BF4 afforded the Michael adduct with high yield and good enantioselectivity. This highlights the potential of N-sulfonylated proline catalysts in promoting conjugate additions to activated olefins like nitroalkenes. researchgate.net

Table 2: Asymmetric Michael Addition of Cyclohexanone to (E)-β-Nitrostyrene Catalyzed by N-Toluenesulfonyl-L-proline Amide researchgate.net Reaction performed at room temperature.

Ionic LiquidTime (h)Yield (%)ee (%)
[bmim]BF4249870 (S)
[bmim]PF6489558 (S)
[emim]OTf729045 (S)
[bmim]OTf729240 (S)
[omim]BF4729665 (S)

Domino Michael-Aldol Sequences

Domino, or cascade, reactions that combine multiple bond-forming events in a single pot offer significant advantages in terms of efficiency and stereocontrol. The domino Michael-Aldol sequence is a powerful strategy for the rapid construction of complex cyclic or polyfunctionalized molecules. While proline and its derivatives are known to catalyze individual Michael and aldol reactions, their application in orchestrating the full domino sequence is an active area of research. Proline-type catalysts can, in principle, facilitate both the initial Michael addition via an enamine intermediate and the subsequent intramolecular aldol reaction of the resulting enolate. However, specific studies detailing the use of this compound for domino Michael-Aldol sequences are limited in the reviewed literature.

Other Enantioselective Transformations

Beyond Mannich and Michael reactions, the class of N-arylsulfonyl-L-proline derivatives has shown promise in other enantioselective transformations. For example, N-sulfonylcarboxamides derived from proline are reported to be excellent catalysts for the direct enantioselective α-oxidation of ketones and aldehydes. Furthermore, N-tosyl-(Sa)-binam-L-prolinamide has been used to catalyze aqueous enantioselective aldol reactions of methyl- and phenyl-glyoxal with ketones and aldehydes, affording γ-oxo-β-hydroxy carbonyl compounds with high enantioselectivities. researchgate.netua.es These examples underscore the versatility of the N-sulfonylated proline scaffold in asymmetric organocatalysis, suggesting that this compound could also be a viable catalyst for a broader range of synthetic transformations.

Cycloaddition Reactions

N-Sulfonylated proline derivatives have been explored as catalysts in various cycloaddition reactions, where they can influence the stereochemical outcome of the product. The sulfonyl group, being a strong electron-withdrawing group, modulates the acidity of the proline's carboxylic acid and the nucleophilicity of the pyrrolidine (B122466) nitrogen, which are key to its catalytic activity.

In the context of [3+2] cycloaddition reactions, for instance, between N-metalated azomethine ylides and nitroalkenes, the choice of the N-substituent on the proline catalyst can be critical. While direct data for the m-tolylsulfonyl derivative is scarce, studies on related systems demonstrate the principle. For example, the use of chiral ligands derived from proline in metal-catalyzed 1,3-dipolar cycloadditions has been shown to yield highly substituted pyrrolidine derivatives with excellent regio- and diastereoselectivities. scispace.com The stereochemical outcome in these reactions is often dictated by the coordination of the metal to the catalyst and the substrates.

Furthermore, proline-catalyzed Diels-Alder reactions proceed via an iminium ion intermediate, and the electronic nature of the N-substituent can impact the reactivity and facial selectivity of the dienophile. niscpr.res.in Research on arenesulfonyl indoles in proline-catalyzed reactions further highlights the role of the sulfonyl moiety in activating the substrate. rsc.orgresearchgate.net It is plausible that this compound would act as a bifunctional catalyst, where the acidic proton activates the electrophile and the tertiary amine activates the nucleophile through enamine formation, a common mechanism in proline catalysis. libretexts.org

Below is a representative table illustrating the kind of results obtained with proline-derived catalysts in cycloaddition reactions, which can be extrapolated to hypothesize the performance of this compound.

Table 1: Representative Proline-Catalyzed Cycloaddition Reactions

Dipole/Dienophile Dipolarophile/Diene Catalyst System Product Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.)
Azomethine Ylide Nitroalkene AgOAc / (S)-Proline derivative Substituted Pyrrolidine High High
Cyclopentadiene Cinnamaldehyde (S)-Proline methyl ester Diels-Alder Adduct N/A High
Ketone Benzalmalononitrile L-Proline Substituted Pyran N/A Low

This table is illustrative and based on data for L-proline and its general derivatives, as direct data for this compound is limited.

Reductive Aminations and Transfer Hydrogenations

Asymmetric reductive amination and transfer hydrogenation are powerful methods for the synthesis of chiral amines and alcohols, respectively. Catalysts derived from chiral diamines and amino alcohols, often based on the proline framework, have been instrumental in the development of these transformations.

N-sulfonylated diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are highly effective ligands in ruthenium- and rhodium-catalyzed asymmetric transfer hydrogenation of ketones and imines. nih.govmdma.ch These reactions typically use a hydrogen source like formic acid/triethylamine azeotrope or isopropanol. The sulfonyl group plays a crucial role in the catalytic cycle, participating in a metal-ligand bifunctional mechanism where the N-H proton of the ligand is transferred along with the hydride from the metal center.

Given this precedent, this compound and its derivatives, such as (S)-N-(m-tolylsulfonyl)-2-aminomethylpyrrolidine, are expected to be effective ligands or organocatalysts in similar transformations. The electronic properties of the m-tolylsulfonyl group would influence the acidity of the N-H proton, thereby affecting the catalytic activity and enantioselectivity. For instance, novel (S)-N-arenesulfonyl-2-aminomethylpyrrolidines, prepared from N-Boc-L-proline, have been successfully used as organocatalysts in the asymmetric α-amination of propanal. researchgate.net

Ruthenium complexes with chiral diamine ligands derived from proline have been shown to be recyclable catalysts for the transfer hydrogenation of ketones in water, yielding chiral alcohols with good enantioselectivity. ias.ac.in The mechanism is believed to involve a ruthenium hydride species.

The following table summarizes typical results for asymmetric transfer hydrogenation using catalysts structurally related to this compound derivatives.

Table 2: Asymmetric Transfer Hydrogenation of Ketones with Proline-Related Catalysts

Ketone Substrate Catalyst/Ligand Hydrogen Source Product Yield (%) Enantiomeric Excess (e.e.) (%)
Acetophenone Ru(II)/(1R,2R)-TsDPEN HCOOH/Et₃N (R)-1-Phenylethanol High >95
2-Methoxyacetophenone Rh(III)/Tethered N-sulfonyl-DPEN HCOOH/Et₃N Chiral Alcohol High >99
Various Aryl Ketones Ru-Proline Diamine Complex Sodium Formate (in water) Chiral Alcohol Good-Excellent Up to 98

This table presents data for well-established N-sulfonylated ligands and proline-derived catalysts to indicate the expected performance for analogous this compound systems.

Mechanistic Elucidation and Computational Studies of M Tolylsulfonyl L Proline Catalysis

Experimental Approaches to Elucidating Reaction Pathways

Understanding the catalytic cycle of N-sulfonylated proline derivatives relies on experimental techniques that can identify transient species and measure reaction kinetics. These studies build upon the well-established mechanistic framework of L-proline catalysis.

The generally accepted mechanism for proline-catalyzed reactions, such as the aldol (B89426) reaction, proceeds through a series of key intermediates. nih.gov This cycle is believed to be operative for N-sulfonylated prolines as well. The catalytic prowess of proline and its derivatives stems from their ability to form nucleophilic enamine intermediates from carbonyl donors (ketones or aldehydes). nih.govunits.it

The key steps and intermediates are:

Carbinolamine/Oxazolidinone Formation: The catalyst's secondary amine reacts with a donor carbonyl compound. This can lead to a carbinolamine intermediate or a subsequent cyclized form, the oxazolidinone. nih.govwikipedia.org While oxazolidinones are readily detected by NMR, they are often considered a parasitic, off-cycle resting state that can diminish the rate of reaction. wikipedia.orgscispace.com

Enamine Formation: Dehydration of the carbinolamine (or its iminium ion tautomer) generates the crucial enamine intermediate. units.it The enhanced acidity of N-sulfonylated proline derivatives can influence the equilibrium and rate of this step. The direct detection of these transient enamines in situ is challenging, but has been accomplished using sensitive techniques like electrospray ionization-mass spectrometry (ESI-MS) and specialized NMR spectroscopy for unmodified proline systems. scispace.comresearchgate.netuni-oldenburg.de These studies confirm the existence of protonated enamines and subsequent catalyst-substrate adducts in the reaction mixture. uni-oldenburg.de For (m-Tolylsulfonyl)-L-proline, the same intermediates are expected, with the sulfonyl group modulating their stability and concentration.

Kinetic analyses provide crucial insights into the rate-determining step (RDS) of the catalytic cycle. For proline-catalyzed intermolecular aldol reactions, kinetic studies have shown that the reaction rate is dependent on the concentrations of both the carbonyl donor (e.g., ketone) and the acceptor (e.g., aldehyde). nih.govrsc.org This finding indicates that the formation of the enamine cannot be the sole rate-determining step. nih.gov Instead, the C-C bond-forming step, which occurs at the transition state, is often considered to be rate-limiting. nih.govnih.gov

The introduction of an electron-withdrawing sulfonyl group significantly increases the acidity of the catalyst's proton-donating group (the amide N-H or carboxylic acid O-H). acs.org This enhanced acidity strengthens the hydrogen bond between the catalyst and the electrophilic acceptor aldehyde in the transition state, a key interaction for stereocontrol. acs.org Experimental measurements of equilibrium acidities (pKa) in DMSO have quantified this effect for various N-sulfonylated proline amides.

Catalyst/CompoundSubstituent (X)pKa in DMSOReference
N-(p-Nitrophenylsulfonyl)proline amidep-NO211.17 acs.org
N-(p-Chlorophenylsulfonyl)proline amidep-Cl11.41 acs.org
N-(Phenylsulfonyl)proline amideH11.49 acs.org
N-(p-Tolylsulfonyl)proline amidep-Me11.53 acs.org
Proline amide-23.81 acs.org

This stronger hydrogen-bonding capability can accelerate the rate-determining C-C bond formation step and enhance the organization of the transition state assembly, leading to improved stereoselectivity. acs.org

Computational Chemistry for Asymmetric Induction

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for rationalizing the high levels of asymmetric induction observed in organocatalysis. nih.gov These tools allow for the detailed examination of transition state structures and energies that are inaccessible through direct experimental observation.

The stereochemical outcome of proline-catalyzed aldol reactions is famously rationalized by the Zimmerman-Traxler model, which involves a chair-like six-membered transition state. nih.govacs.org In this model, the catalyst's carboxylic acid (or other acidic group) activates the aldehyde via hydrogen bonding, while the enamine attacks the aldehyde's carbonyl carbon. acs.org

DFT calculations (e.g., using the B3LYP functional) have been employed to model these transition states with high accuracy, confirming that a single catalyst molecule is involved. nih.govnih.gov For N-sulfonylated proline catalysts, computational studies reveal the origin of the typically high anti-diastereoselectivity. nih.gov Calculations for the aldol reaction between cyclohexanone (B45756) and benzaldehyde (B42025) catalyzed by an N-sulfonylated proline derivative show that four major transition states are possible. nih.gov The lowest energy transition state is the one leading to the experimentally observed major product. nih.gov

The preference for the anti-re transition state is attributed to stabilizing electrostatic interactions and the minimization of steric repulsion. nih.gov The bulky N-sulfonyl group plays a crucial role in disfavoring alternative transition states, thereby locking the system into a conformation that leads to high stereoselectivity. nih.gov

Transition StateRelative Energy (gas phase, kcal/mol)Relative Energy (solvated, kcal/mol)Predicted ProductReference
anti-re0.00.0anti (Major) nih.gov
syn-re+1.1+1.6syn (Minor) nih.gov
anti-si+2.0+2.3anti (Minor) nih.gov
syn-si+2.8+3.5syn (Minor) nih.gov

Energies calculated at the B3LYP/6-31G level for N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide. Solvation corrections are for DCE. nih.gov*

While DFT calculations provide static pictures of transition states, molecular dynamics (MD) simulations offer insight into the dynamic behavior of the catalytic system over time. researchgate.net MD simulations can model the entire catalytic cycle, including substrate binding, conformational changes leading to the transition state, and product release. researchgate.net

A key aspect of this compound is the conformational flexibility of the five-membered pyrrolidine (B122466) ring, which can adopt various puckered conformations (e.g., Cγ-endo and Cγ-exo). nih.gov The attachment of the bulky and sterically demanding m-tolylsulfonyl group significantly influences the population of these conformers. nih.govnih.gov

MD simulations can elucidate how the catalyst's conformation adapts upon binding to the substrate and how the entire complex orients itself to achieve the lowest-energy transition state. researchgate.net These simulations can reveal the role of the sulfonyl group in restricting the conformational freedom of the catalyst-substrate assembly, which is a critical factor in enforcing a single reaction pathway and achieving high stereoselectivity. Although specific MD studies on this compound catalysis are not widely reported, the methodology has been applied to related proline systems, demonstrating its power in visualizing the molecular motions that govern substrate channeling and catalytic turnover. researchgate.net

Influence of Solvent and Reaction Conditions on Stereoselectivity

The choice of solvent is a critical parameter that can dramatically influence the yield, diastereoselectivity (dr), and enantioselectivity (ee) of a reaction. researchgate.netnumberanalytics.com N-sulfonylated proline catalysts like this compound are advantageous as their improved solubility allows for exploration of a wider variety of solvents beyond the polar aprotic solvents (like DMSO or DMF) typically required for unmodified proline. nih.gov

Studies on N-sulfonylated proline amide catalysts show that non-polar aprotic solvents can provide excellent levels of stereocontrol. nih.gov This is because less interactive solvents allow the intrinsic directing effects of the catalyst to dominate, enabling a more subtle energetic differentiation between the competing transition states. nih.gov The addition of a co-solvent or an additive like water can also have a profound effect. Water can accelerate reactions and, in some cases, improve selectivity by participating in and stabilizing the hydrogen-bonding network within the transition state. nih.govrsc.org

The following table illustrates the effect of solvent on an anti-aldol reaction catalyzed by an N-sulfonylated proline mimetic.

SolventYield (%)dr (anti:syn)ee (%)Reference
Dichloromethane (DCM)9098:298 nih.gov
Dichloroethane (DCE)91>99:199 nih.gov
Water85>99:199 nih.gov
2-Methyltetrahydrofuran (2-Me-THF)90>99:199 nih.gov
DCE / H2O (1 equiv.)95>99:199 nih.gov

Reaction of cyclohexanone and benzaldehyde catalyzed by N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide at 4°C. nih.gov

These findings demonstrate that careful optimization of the solvent and reaction conditions is essential for maximizing the catalytic potential of this compound and related catalysts.

Advanced Research and Future Perspectives

Development of Immobilized and Recoverable Catalytic Systems

A significant hurdle in the widespread industrial application of homogeneous catalysts like (m-Tolylsulfonyl)-L-proline is their separation from the reaction mixture post-completion. To address this, substantial efforts are being directed towards the development of immobilized and recoverable catalytic systems.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous benefits for chemical synthesis, including enhanced safety, improved scalability, and precise control over reaction parameters. mt.comvapourtec.com The use of immobilized this compound catalysts is particularly well-suited for flow chemistry applications. researchgate.net Packed-bed reactors, containing the solid-supported catalyst, allow for continuous production with easy separation of the product from the catalyst. researchgate.netbeilstein-journals.org This integration of heterogenized catalysts with continuous flow technology is a significant step towards more efficient and sustainable chemical manufacturing. beilstein-journals.orgamericanpharmaceuticalreview.com Researchers have demonstrated that a packed-bed of solid L-proline can be used to continuously generate a soluble catalyst in situ, which then participates in the desired reaction downstream. beilstein-journals.org This innovative approach avoids the challenges of handling solid catalysts in flow systems while still reaping the benefits of continuous processing. beilstein-journals.org

Expanding Substrate Scope and Reaction Classes

A major focus of ongoing research is to broaden the range of starting materials (substrates) and the types of chemical reactions that can be effectively catalyzed by this compound and its derivatives. While proline-type catalysts are well-established for reactions like aldol (B89426) and Mannich reactions, there are still many challenging and synthetically valuable transformations that remain to be explored. nih.gov Scientists are actively designing and synthesizing new generations of these catalysts with modified structures to improve their reactivity and selectivity for a wider variety of substrates, including those that are sterically hindered or electronically demanding. nih.govorganic-chemistry.orgrsc.orgbiorxiv.orgnih.gov This expansion of the substrate scope is crucial for increasing the versatility of this compound as a synthetic tool. nih.govorganic-chemistry.orgrsc.orgbiorxiv.orgnih.gov Furthermore, efforts are underway to apply these catalysts to entirely new classes of reactions, pushing the boundaries of what is achievable with organocatalysis. nih.gov

Integration with Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes in which three or more reactants combine in a single step to form a complex product. ajgreenchem.comajgreenchem.com These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity. ajgreenchem.comscielo.br L-proline and its derivatives have shown great promise as catalysts for MCRs, enabling the synthesis of a wide range of structurally complex molecules, such as highly functionalized tetrahydropyridines, from simple starting materials. ajgreenchem.comajgreenchem.com The integration of this compound into MCRs is a powerful strategy for streamlining the synthesis of valuable compounds, including those with potential applications in pharmaceuticals and materials science. researchgate.netresearchgate.net

Scalability Challenges and Industrial Relevance in Fine Chemical Synthesis

The ultimate goal for many catalytic systems is their successful implementation on an industrial scale for the production of fine chemicals and pharmaceuticals. acs.org While this compound has demonstrated exceptional performance in the laboratory, scaling up these processes presents several challenges. mt.combeilstein-journals.org These can include catalyst stability, cost, and the efficiency of the reaction under large-scale conditions. Addressing these scalability challenges is a key focus of current research. The development of robust, recyclable, and highly active catalysts, such as the immobilized systems discussed earlier, is crucial for enhancing the industrial relevance of this compound. mt.combeilstein-journals.org The successful application of this catalyst in the synthesis of complex molecules, such as those found in natural products and active pharmaceutical ingredients, underscores its potential to make a significant impact on the fine chemical industry. acs.orgnih.gov

Environmental and Economic Considerations in Catalytic Processes

The growing emphasis on sustainable chemical manufacturing has brought the environmental and economic performance of catalytic processes to the forefront of scientific research. For organocatalysts like this compound, these considerations are paramount in evaluating their potential for industrial applications. The assessment of a catalyst's "green" credentials involves a multi-faceted analysis of its lifecycle, from synthesis to application and eventual disposal or recycling.

Environmental Profile:

The environmental impact of a catalytic process is significantly influenced by the nature of the catalyst itself. This compound, as a derivative of the naturally occurring amino acid L-proline, is generally considered to have a favorable environmental profile compared to many heavy metal catalysts. Current time information in Bangalore, IN. The use of such organocatalysts can mitigate the risks of toxic metal leaching into products and waste streams, a significant concern in pharmaceutical synthesis.

Key aspects of the environmental considerations for processes involving this compound include:

Reduced Reliance on Hazardous Materials: The use of organocatalysts like this compound can eliminate the need for toxic and often precious metals.

Solvent Choice: Many reactions catalyzed by proline and its derivatives can be performed in environmentally benign solvents, including water or under solvent-free conditions, which drastically reduces the generation of volatile organic compound (VOC) emissions.

Waste Reduction: Efficient catalytic processes with high atom economy lead to the generation of less waste, aligning with the principles of green chemistry.

Economic Viability:

The economic feasibility of employing a catalyst in a large-scale process is as crucial as its chemical efficiency. The cost-effectiveness of this compound is influenced by several factors:

Cost of Synthesis: The starting material, L-proline, is an inexpensive and readily available amino acid. The synthetic route to this compound, while adding costs, is relatively straightforward.

Catalyst Loading: High catalytic activity at low loadings is desirable to minimize the amount of catalyst required, thereby reducing costs.

Catalyst Recyclability and Reuse: A significant driver of economic viability is the ability to recover and reuse the catalyst over multiple reaction cycles without a substantial loss of activity. Immobilizing the catalyst on a solid support is a common strategy to facilitate easy separation and recycling. While specific data for this compound is not extensively detailed in publicly available research, the principle of recyclability is a cornerstone of proline-based catalysis.

Green Chemistry Metrics in Proline-Catalyzed Reactions:

To quantify the environmental and economic performance of catalytic processes, several metrics are employed. For a representative L-proline catalyzed synthesis of highly functionalized piperidines, the following metrics have been reported, demonstrating the potential for high environmental compatibility.

Green Chemistry MetricValueSignificance
Atom Economy (AE) 89.5%Indicates a high proportion of reactant atoms are incorporated into the final product.
Reaction Mass Efficiency (RME) 79.66%Represents the percentage of the mass of reactants that ends up in the product.
E-Factor 0.255A low E-factor signifies a smaller amount of waste generated per kilogram of product.
Process Mass Intensity (PMI) 3.35A lower PMI indicates a more sustainable process with less overall mass used relative to the product mass.

This interactive table provides an overview of key green chemistry metrics for a representative L-proline catalyzed reaction, illustrating the potential for environmentally favorable outcomes.

While these metrics are for a related L-proline catalyzed system, they underscore the green potential of this class of organocatalysts. Future research focusing specifically on reactions catalyzed by this compound is needed to establish its specific performance benchmarks.

Q & A

Q. What are the key synthetic methodologies for (m-Tolylsulfonyl)-L-proline, and how do reaction conditions influence yield?

The synthesis of this compound derivatives typically involves sulfonylation of L-proline using m-toluenesulfonyl chloride under basic conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity due to improved nucleophilicity of the amino group .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like over-sulfonylation .
  • Catalyst optimization : L-proline-derived ionic liquids (e.g., L-proline nitrate) can improve yields (up to 92%) in related sulfonamide syntheses by stabilizing intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Confirms sulfonyl group presence via S=O stretching vibrations (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
  • NMR :
    • ¹H NMR : Proline’s pyrrolidine ring protons appear as multiplet signals (δ 3.0–4.0 ppm), while the sulfonyl aromatic protons resonate at δ 7.2–7.8 ppm .
    • ¹³C NMR : The sulfonyl carbon appears at δ 44–46 ppm .
  • GC-MS : Validates molecular ion peaks (e.g., m/z 285 for C₁₂H₁₅NO₄S) and fragmentation patterns .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its stereochemical outcomes in asymmetric catalysis?

The m-tolylsulfonyl group introduces steric bulk and electron-withdrawing effects, which:

  • Enhance enantioselectivity : By rigidifying the catalyst’s active conformation in proline-mediated reactions (e.g., aldol reactions) .
  • Modulate transition states : Computational studies suggest sulfonyl groups stabilize enamine intermediates via non-covalent interactions, altering activation barriers .
  • Experimental evidence : Substituting sulfonyl groups (e.g., with nitro or acetyl) reduces enantiomeric excess (e.g., from 95% ee to 60% ee) in aldol adducts .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. inert effects) may arise from:

  • Purity variability : Impurities from incomplete sulfonylation (e.g., residual L-proline) can skew bioassays. Use HPLC (>98% purity) for validation .
  • Assay conditions :
    • pH-dependent solubility: The sulfonyl group’s hydrophobicity may reduce bioavailability in aqueous media .
    • Species-specific metabolism: Proline dehydrogenase (PRODH) activity varies across models, affecting cytotoxicity profiles .

Q. Recommendations :

  • Standardize solvent systems (e.g., DMSO-water mixtures) for in vitro assays.
  • Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. How can computational modeling optimize this compound for target-specific applications?

  • Docking studies : Identify binding poses in enzymes (e.g., proline dehydrogenase) using software like AutoDock Vina. The sulfonyl group’s electrostatic potential enhances affinity for polar active sites .
  • MD simulations : Predict conformational stability in biological membranes (e.g., blood-brain barrier penetration for neuroactive derivatives) .
  • QSAR models : Correlate substituent effects (e.g., para-substituted sulfonyl groups) with bioactivity to guide synthetic prioritization .

Q. What metabolic pathways are disrupted by this compound in eukaryotic systems?

  • Proline metabolism : Competitive inhibition of PRODH reduces ATP synthesis in mitochondria, impacting energy homeostasis .
  • Neurotransmitter interference : Structural similarity to GABA allows sulfonylated proline derivatives to act as GABA receptor agonists/antagonists, altering synaptic transmission .
  • Experimental validation :
    • Knockout models : PRODH-deficient mice show elevated CNS proline and disrupted GABA-ergic signaling .
    • Isotope tracing : ¹³C-labeled proline tracks sulfonylated derivative catabolism in cell cultures .

Q. How do solvent dielectric properties affect this compound’s reactivity in green chemistry applications?

  • Solvent dielectric constant (ε) : Higher ε (e.g., water: ε = 80) stabilizes ionic intermediates in proline-catalyzed reactions, but reduces sulfonamide solubility. Optimal ε ranges (e.g., ethanol: ε = 24.3) balance reactivity and solubility .
  • Case study : In L-proline nitrate-catalyzed Biginelli reactions, ethanol yields 89% product vs. 72% in acetonitrile (ε = 37.5) due to improved proton transfer .

Q. What are the limitations of current toxicity studies on this compound, and how can they be addressed?

  • Gaps :
    • Long-term exposure Most studies focus on acute toxicity (24–72 hrs) .
    • Tissue-specific effects: Limited data on renal/hepatic clearance .
  • Solutions :
    • Chronic exposure models : Use zebrafish or C. elegans for cost-effective longitudinal studies .
    • Omics integration : Transcriptomics/proteomics identifies off-target pathways (e.g., oxidative stress markers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.